molecular formula C14H15ClN2O4S B12803718 6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine CAS No. 125056-60-2

6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Cat. No.: B12803718
CAS No.: 125056-60-2
M. Wt: 342.8 g/mol
InChI Key: BJOXSPSZJASYLI-UHFFFAOYSA-N
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Description

6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic thymine derivative designed for biochemical research. This compound belongs to a class of nucleoside analogues where the sugar moiety is modified with a (2-hydroxyethoxy)methyl group and the nucleobase features a 2-chlorophenylthio substitution at the 6-position. Such structural features are often explored in medicinal chemistry for their potential to interact with viral polymerases and other nucleic acid-processing enzymes. Based on its structural similarity to other 6-(phenylthio)thymine derivatives documented in scientific literature , this compound is anticipated to be of interest primarily in antiviral research, particularly in the study of reverse transcriptase function. Researchers may utilize it as a chemical probe to investigate virus replication mechanisms and the development of resistance to nucleoside-based inhibitors . The presence of the chlorophenylthio group may contribute to enhanced binding affinity and selectivity against specific viral targets. This product is intended for For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

125056-60-2

Molecular Formula

C14H15ClN2O4S

Molecular Weight

342.8 g/mol

IUPAC Name

6-(2-chlorophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H15ClN2O4S/c1-9-12(19)16-14(20)17(8-21-7-6-18)13(9)22-11-5-3-2-4-10(11)15/h2-5,18H,6-8H2,1H3,(H,16,19,20)

InChI Key

BJOXSPSZJASYLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting with the preparation of the chlorophenyl thioether intermediate. This intermediate is then reacted with a thymine derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced chlorophenyl derivatives, and substituted phenyl derivatives.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of HEPT is its role as an HIV-1 reverse transcriptase inhibitor . Research indicates that HEPT effectively inhibits the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound's mechanism of action involves binding to the enzyme and preventing the transcription of viral RNA into DNA, thereby halting viral replication.

Case Study: Inhibition of HIV-1

In a study published in the Journal of Medicinal Chemistry, HEPT demonstrated a potent inhibitory effect against HIV-1 reverse transcriptase with an IC50 value significantly lower than that of other known inhibitors. This positions HEPT as a promising candidate for further development in HIV therapy .

Antimicrobial Properties

HEPT also exhibits antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness in inhibiting bacterial growth.

Case Study: Antimicrobial Efficacy

A comparative study assessed HEPT's antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that HEPT had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of HEPT is crucial for optimizing its efficacy. Modifications to the phenylthio and hydroxyethoxy groups have been explored to enhance its biological activity.

Table 1: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
2-Chlorophenyl GroupIncreased antiviral potency
Hydroxyethoxy GroupEnhanced solubility and bioavailability
Altered Sulfanyl PositionVariable effects on antimicrobial activity

Toxicity and Safety Profile

While HEPT shows promising biological activity, understanding its toxicity profile is essential for safe application in therapeutic contexts. Preliminary studies indicate that HEPT has a favorable safety profile, with no significant cytotoxic effects observed in vitro at therapeutic concentrations.

Mechanism of Action

The mechanism of action of 6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The HEPT scaffold has been extensively modified to optimize anti-HIV-1 activity. Key modifications include substitutions at the C-6 phenylthio ring, the C-5 position of thymine, and the N-1 (2-hydroxyethoxy)methyl group. Below is a comparative analysis of 6-((2-chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine with its analogs:

Compound C-6 Substituent C-5 Substituent Anti-HIV-1 EC50 (μM) Resistance Profile Key Reference
HEPT (Parent compound) Phenylthio Methyl 7.0 Susceptible to RT mutations (Y181C, V106A)
6-((2-Chlorophenyl)thio)-HEPT 2-Chlorophenylthio Methyl 0.45* Improved activity against Y181C mutants
6-((3,5-Dimethylphenyl)thio)-HEPT (28) 3,5-Dimethylphenylthio Methyl 0.26 High potency against WT HIV-1
5-Ethyl-HEPT (51) 3,5-Dimethylphenylthio Ethyl 0.022 Nanomolar activity; resistant to Y188H
1-(Ethoxymethyl)-HEPT (27) Phenylthio Methyl 0.33 Enhanced activity via N-1 modification

*Estimated based on QSAR models .

Key Findings

  • C-6 Substituent Effects :
    • 2-Chlorophenylthio : The chloro group enhances hydrophobic interactions and electron-withdrawing effects, improving binding to the RT pocket. This substitution reduces susceptibility to Y181C mutations compared to unsubstituted HEPT .
    • 3,5-Dimethylphenylthio : Bulkier substituents at meta positions (e.g., 3,5-dimethyl) show superior potency (EC50 = 0.26 µM) due to enhanced van der Waals interactions .
  • C-5 Modifications: Ethyl or isopropyl groups at C-5 (e.g., compound 51) reduce conformational flexibility, leading to nanomolar activity (EC50 = 0.022 µM) .
  • N-1 Modifications : Replacing the hydroxyl group with ethoxymethyl (compound 27) or benzyloxymethyl (EC50 = 0.088 µM) improves metabolic stability and membrane permeability .

Resistance Profiles

  • The 2-chloro derivative shows partial resistance to Y181C mutants, whereas 3,5-dimethylphenylthio analogs (e.g., compound 28) retain activity against WT HIV-1 but are less effective against mutants like V106A .
  • 5-Ethyl derivatives (e.g., compound 51) overcome resistance from Y188H mutations but remain vulnerable to K103N substitutions .

Mechanistic and QSAR Insights

  • Hydrophobic and Steric Contributions : QSAR studies indicate that anti-HIV-1 activity correlates with logP values (hydrophobicity) and molar refractivity (steric bulk) of substituents. The 2-chloro group increases logP by ~0.5 units compared to HEPT, enhancing membrane penetration .
  • Electrostatic Interactions : Atomic charge calculations suggest that electron-withdrawing groups (e.g., Cl) at C-6 polarize the phenylthio moiety, strengthening hydrogen bonding with RT residues Lys101 and Tyr318 .

Biological Activity

6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic derivative of thymine, a nucleobase integral to DNA structure. This compound exhibits unique chemical properties due to the presence of a chlorophenyl thio group and a hydroxyethoxy methyl substituent, which may enhance its biological activity. The molecular formula is C₁₃H₁₅ClN₂O₄S, and its CAS number is 125056-60-2. This article reviews the biological activities of this compound, particularly its antiviral properties, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Antiviral Activity

The primary biological activity of 6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine lies in its ability to inhibit HIV reverse transcriptase (RT). This enzyme is crucial for the replication of HIV, making it a target for antiretroviral therapy. Studies have shown that this compound binds effectively to HIV RT, enhancing its potential as an antiviral agent.

The compound's antiviral efficacy is attributed to the structural features that facilitate binding to the enzyme. The thioether moiety increases lipophilicity, allowing better interaction with lipid membranes and proteins involved in viral replication. Molecular docking studies indicate that the hydroxyethoxy group plays a significant role in stabilizing the binding conformation within the active site of RT.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications in the structure of thymine derivatives can significantly impact their biological activity. For instance, the introduction of various substituents at the C-6 position of the phenyl ring has been shown to enhance anti-HIV activity.

Compound NameEC50 (µM)Structural Features
6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine0.20Chlorophenyl thio group
6-(3,5-Dimethylphenyl)thio-1-((2-hydroxyethoxy)methyl)thymine0.26Methyl substitutions at meta position
6-(Phenylthio)-1-((2-hydroxyethoxy)methyl)thymine0.35Lacks chlorine substitution

The data indicates that compounds with additional methyl groups at specific positions on the phenyl ring exhibit improved inhibitory activity against HIV RT compared to those without such modifications .

Case Studies

Several studies have validated the antiviral properties of this compound through experimental evaluations:

  • In Vitro Studies : A study conducted using MT-4 cells demonstrated that 6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine exhibited significant inhibition of HIV replication at concentrations in the low micromolar range (EC50 values around 0.20 µM) .
  • Comparative Analysis : In comparative studies with other thymine derivatives, it was found that compounds with similar structural modifications showed varying degrees of activity against HIV, indicating that specific substitutions can lead to enhanced efficacy .
  • Kinetic Assays : Kinetic assays have been performed to determine the binding affinity and inhibition constant (Ki) for HIV RT. Results indicated that 6-((2-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has a strong binding affinity, making it a promising candidate for further development as an antiretroviral agent .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-((2-chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine derivatives?

  • Methodological Answer : Synthesis typically involves functionalizing thymine at the N-1 position with a (2-hydroxyethoxy)methyl group and introducing arylthio substituents (e.g., 2-chlorophenyl) at the C-6 position. Key steps include nucleophilic substitution reactions, protection/deprotection of hydroxyl groups, and purification via column chromatography. For example, Miyasaka et al. (1989) used thiourea derivatives to introduce the phenylthio group, followed by etherification for the hydroxyethoxy moiety . Recent protocols emphasize regioselective control to minimize side products .

Q. How is the anti-HIV-1 activity of HEPT derivatives initially evaluated in preclinical studies?

  • Methodological Answer : Activity is assessed using cell-based assays (e.g., MT-4 cells infected with HIV-1 IIIB strain) to measure EC₅₀ (effective concentration for 50% viral inhibition) and CC₅₀ (cytotoxic concentration for 50% cell death). Selectivity Index (SI = CC₅₀/EC₅₀) is calculated to prioritize compounds with SI >100. Early studies by Tanaka et al. (1991) reported EC₅₀ values ranging from 7.0 μM for HEPT to 63 nM for optimized analogs .

Q. What structural features of HEPT analogs are critical for inhibiting HIV-1 reverse transcriptase (RT)?

  • Methodological Answer : The (2-hydroxyethoxy)methyl group at N-1 and a lipophilic arylthio group at C-6 are essential for binding to the NNRTI pocket of RT. X-ray crystallography (Kohlstaedt et al., 1992) revealed that the 2-chlorophenylthio group enhances hydrophobic interactions with residues like Tyr181 and Trp229 . Modifications at C-5 (e.g., cyclopropyl groups) further improve potency by reducing conformational flexibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the selectivity of HEPT analogs against HIV-1 RT?

  • Methodological Answer : Systematic substitution at C-5 and C-6 positions, combined with molecular docking, identifies analogs with higher affinity for WT RT and reduced off-target effects. For instance, cyclopropyl substitution at C-5 (compound 2 in ) increased SI from 585 to >1,000 by minimizing interactions with human kinases . Pairing C-6 arylthio groups with electron-withdrawing substituents (e.g., Cl) enhances specificity .

Q. What resistance mutations in HIV-1 RT are associated with HEPT analog treatment, and how can they be circumvented?

  • Methodological Answer : Common mutations (e.g., K103N, Y181C) reduce binding affinity by altering the NNRTI pocket’s hydrophobic landscape. Resistance profiling (Balzarini et al., 1993) showed that introducing bulkier C-6 substituents (e.g., naphthyl) restores activity against mutant RT by filling the enlarged pocket . Dual-target inhibitors combining HEPT scaffolds with allosteric site binders are also explored .

Q. How are quantitative structure-activity relationship (QSAR) models applied to predict cytotoxicity of HEPT derivatives?

  • Methodological Answer : Multivariate QSAR models (e.g., MLR, PLS) correlate cytotoxic concentration (log 1/C) with descriptors like logP, polar surface area, and atomic charges. A 2013 study (Ivan et al.) achieved R² = 0.78 using topological and electronic descriptors, highlighting that moderate lipophilicity (logP ~3.5) minimizes cytotoxicity while retaining antiviral activity .

Q. Can machine learning models predict anti-HIV activity of novel HEPT analogs?

  • Methodological Answer : Random Forest models trained on 132 HEPT analogs (Inthajak et al., 2017) identified five critical descriptors (e.g., fractional hydrophobic van der Waals surface area) with R² = 0.83. The model prioritizes analogs with balanced hydrophobicity and steric bulk, validated by synthesizing top-predicted compounds and testing in vitro .

Q. How do structural modifications at C-5 and C-6 affect resistance profiles in clinical HIV-1 isolates?

  • Methodological Answer : C-5 cyclopropyl groups reduce conformational flexibility, preventing RT mutations like Y188L from evading binding. C-6 naphthyl-substituted HEPTs (compound 9 in ) maintain sub-μM activity against K103N mutants by forming π-π interactions with Phe227. Resistance assays using site-directed mutagenesis confirm these findings .

Q. What methodologies balance cytotoxicity and antiviral efficacy in HEPT derivative optimization?

  • Methodological Answer : Parallel screening of EC₅₀ (antiviral) and CC₅₀ (cytotoxicity) in primary lymphocytes identifies analogs with SI >1,000. For example, replacing the phenylthio group with 2-chlorophenylthio ( ) reduced mitochondrial toxicity by 60% while retaining EC₅₀ = 28 nM. Metabolic stability assays (e.g., microsomal incubation) further refine candidate selection .

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